N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a methanesulfonamide group at the para position of the phenyl ring. The pyrazoline core is substituted at position 1 with a furan-2-carbonyl moiety and at position 5 with a 2-methylphenyl group. This structural configuration combines a sulfonamide pharmacophore with a dihydro-pyrazoline scaffold, which is commonly associated with biological activities such as enzyme inhibition and cytotoxicity .
Properties
IUPAC Name |
N-[4-[2-(furan-2-carbonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-15-6-3-4-7-18(15)20-14-19(23-25(20)22(26)21-8-5-13-29-21)16-9-11-17(12-10-16)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJKCWMHJXYCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention due to its diverse biological activities, particularly in pharmacology. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications.
The synthesis of this compound typically involves several key steps:
Key Steps in Synthesis:
- Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole nucleus.
- Introduction of Functional Groups: Subsequent reactions introduce furan and phenyl groups through electrophilic aromatic substitution.
- Final Modification: The methanesulfonamide group is introduced, enhancing the compound's solubility and biological activity.
2. Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the pyrazole ring is particularly significant as it serves as a pharmacophore for multiple therapeutic effects.
2.1 Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole framework exhibit significant anti-inflammatory properties. For instance:
- A series of pyrazole derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, demonstrating comparable efficacy to established anti-inflammatory drugs like dexamethasone .
2.2 Antimicrobial Properties
Studies have demonstrated that pyrazole derivatives possess notable antimicrobial activity:
- Compounds synthesized from similar frameworks have been tested against various bacterial strains including E. coli and Bacillus subtilis, showing effective inhibition at concentrations around 40 µg/mL .
2.3 Antitumor Activity
The potential of this compound as an antitumor agent is supported by findings that indicate its ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways .
3. Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:
4. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities including anti-inflammatory, antimicrobial, and antitumor effects. Continued research into its mechanisms of action and therapeutic applications could lead to significant advancements in drug development.
Comparison with Similar Compounds
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides
Compounds in this class (e.g., 1–9 in ) share the dihydro-pyrazoline backbone and benzenesulfonamide group but differ in substituents. Key distinctions include:
- Position 1 substitution: The target compound uses a furan-2-carbonyl group, whereas compounds feature a 4-hydroxyphenyl group.
- Position 5 substitution : The target’s 2-methylphenyl group contrasts with aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) in . Methyl groups may reduce steric hindrance compared to halogens, altering binding affinity.
N-Substituted Pyrazoline Carbaldehydes and Ketones
reports compounds such as 1–4 , which have carbaldehyde or ketone substituents at position 1 of the pyrazoline ring. For example:
- 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3 in ) has a 4-chlorophenyl group at position 5 and a ketone at position 1.
Functional Group Comparisons
Sulfonamide Derivatives
The methanesulfonamide group in the target compound differentiates it from:
Enzyme Inhibition
- Carbonic anhydrase inhibition: compounds with 4-hydroxyphenyl substituents showed IC₅₀ values in the nanomolar range due to synergistic effects between the sulfonamide and phenolic groups. The target’s furan-2-carbonyl group may reduce this activity but improve metabolic stability .
- Cytotoxicity : Pyrazoline derivatives in demonstrated selective cytotoxicity against cancer cell lines. The target’s 2-methylphenyl group could enhance membrane permeability, though specific data are unavailable.
Tabulated Comparison of Key Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
